molecular formula C24H30F2O6 B1672897 Fluocinolone acetonide CAS No. 67-73-2

Fluocinolone acetonide

Cat. No.: B1672897
CAS No.: 67-73-2
M. Wt: 452.5 g/mol
InChI Key: FEBLZLNTKCEFIT-VSXGLTOVSA-N
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Description

Fluocinolone acetonide is a synthetic corticosteroid primarily used in dermatology to reduce skin inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions at specific positions in the steroid nucleus, which significantly enhance its activity. This compound is widely used to treat various skin conditions, including eczema, psoriasis, and dermatitis .

Mechanism of Action

Target of Action

Fluocinolone acetonide is a synthetic corticosteroid . Its primary targets are the glucocorticoid receptors (GR) present in various cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

This compound binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction with the basic transcription factors leads to an increase in the expression of specific target genes . The effect of this interaction results in vasoconstriction and suppression of membrane permeability, mitotic activity, immune response, and release of inflammatory mediators .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the biosynthesis of eicosanoid, the release and activity of cytokines, chemotactic proteins, and matrix metalloproteinases . It also decreases the stability of inflammatory proteins such as vascular endothelial growth factor (VEGF) and cyclooxygenase 2 . In addition, it acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) and promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Pharmacokinetics

This compound presents a high lipophilicity , which influences its absorption, distribution, metabolism, and excretion (ADME) properties. It’s known that it’s metabolized in the liver via CYP3A4-mediated pathways .

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory, antipruritic, and vasoconstrictive properties . It relieves itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions . In a 3D foam cell spheroid model, this compound was shown to be effective in preventing both lipid accumulation and inflammation in foam cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation and mode of delivery can impact its effectiveness. As an intravitreal implant, it is indicated for the treatment of diabetic macular edema with patients that have been previously treated with a course of corticosteroids and no clinically significant rise in intraocular pressure . .

Biochemical Analysis

Biochemical Properties

Fluocinolone acetonide interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction leads to the increase in expression of specific target genes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the swelling, itching, and redness that can occur in inflammatory skin conditions . It also influences cell function by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the cytosolic glucocorticoid receptor, leading to the inhibition of pro-inflammatory cytokines and mediators . It also reduces the migration and activation of inflammatory cells, thus controlling the inflammatory response .

Temporal Effects in Laboratory Settings

The systemic absorption of this compound is below 0.1 ng/ml, indicating that the systemic distribution is very minimal and the effect of fluocinolone is mainly local . This suggests that the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies are primarily local.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it has been estimated that the maximum dosage dogs will tolerate, when fed this compound daily for a period of 2 weeks, is less than 0.125 mg/kg . At this dose level, animals lost weight and displayed diarrhea and intestinal inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways. Like other glucocorticoid agents, it acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The systemic absorption of this compound is below 0.1 ng/ml, indicating that the systemic distribution is very minimal and the effect of fluocinolone is mainly local .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are primarily related to its interaction with the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluocinolone acetonide is synthesized through a multi-step process starting from natural steroid derivatives such as diosgenin, tigogenin, and hecogenin. The synthesis involves several key steps, including fluorination at the 6-alpha and 9-alpha positions, which are crucial for its activity. The fluorination process is highly substrate-dependent, and the use of aqueous hydrogen fluoride solution has been found to be effective .

Industrial Production Methods: In industrial settings, this compound is produced using bio-fermentation techniques combined with chemical synthesis. The process starts with the bio-fermentation of phytosterol to produce intermediate compounds, which are then chemically modified to introduce the necessary fluorine atoms and acetonide groups. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluocinolone acetonide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically converting ketones or aldehydes back to alcohols.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives of hydrocortisone, which exhibit enhanced anti-inflammatory activity .

Scientific Research Applications

Fluocinolone acetonide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Fluocinolone acetonide is unique among corticosteroids due to its specific fluorine substitutions, which enhance its potency and stability. Similar compounds include:

    Betamethasone dipropionate: Another potent corticosteroid used for similar dermatological conditions.

    Clobetasol propionate: A highly potent corticosteroid used for severe skin conditions.

    Desoximetasone: A corticosteroid with similar anti-inflammatory properties but different structural modifications.

    Fluticasone propionate: A corticosteroid used in both dermatology and respiratory medicine.

This compound stands out due to its high lipophilicity and prolonged duration of action, making it particularly effective in long-term treatments .

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBLZLNTKCEFIT-VSXGLTOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040674
Record name Fluocinolone acetonide
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Molecular Weight

452.5 g/mol
Source PubChem
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Solubility

Insoluble, SOL IN ALC, ACETONE, & METHANOL; INSOL IN WATER; SLIGHTLY SOL IN CHLOROFORM
Record name Fluocinolone acetonide
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Mechanism of Action

Fluocinolone acetonide is a corticosteroid and thus, it can be inferred that it acts by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation. Some reports have indicated that fluocinolone acetonide presents a high binding affinity for the glucocorticoid receptor. After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements in the promoter region of the target genes. This effect promotes the induction of phospholipase A2 inhibitory proteins (lipocortins). Through this mechanism of action, it is thought that fluocinolone induces mainly one of the lipocortins, annexin 1, which will later mediate the synthesis of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of arachidonic acid which is the precursor of all these inflammatory mediators. Hence, the induction of these proteins will prevent the release of arachidonic acid by phospholipase A2., CORTICOSTEROIDS...ARE THOUGHT TO ACT BY CONTROLLING RATE OF SYNTH OF PROTEINS. ...CORTICOSTEROIDS REACT WITH RECEPTOR PROTEINS IN CYTOPLASM OF SENSITIVE CELLS TO FORM STEROID-RECEPTOR COMPLEX. ... STEROID HORMONES APPEAR TO STIMULATE TRANSCRIPTION & ULTIMATELY SYNTH OF SPECIFIC PROTEINS. /CORTICOSTEROIDS/, ...CORTICOSTEROIDS...INFLUENCE CARBOHYDRATE, PROTEIN, FAT, & PURINE METABOLISM; ELECTROLYTE & WATER BALANCE; & FUNCTIONS OF CVS, KIDNEY, SKELETAL MUSCLE, NERVOUS SYSTEM, & OTHER ORGANS & TISSUES. ...CORTICOSTEROIDS ENDOW ORGANISM WITH CAPACITY TO RESIST MANY TYPES OF NOXIOUS STIMULI & ENVIRONMENTAL CHANGE. /CORTICOSTEROIDS/
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Color/Form

CRYSTALS FROM ACETONE & HEXANE, WHITE, CRYSTALLINE POWDER

CAS No.

67-73-2
Record name Fluocinolone 16,17-acetonide
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Melting Point

266-268, 266 °C
Record name Fluocinolone acetonide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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